2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the methoxy group. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Sodium methoxide (NaOCH3), sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-fluoro-2-(2-fluoro-4-formylphenyl)acetic acid, while reduction of the aromatic ring can produce 2-fluoro-2-(2-fluoro-4-methoxycyclohexyl)acetic acid.
Scientific Research Applications
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes involved in metabolic processes. The presence of fluorine atoms may enhance its binding affinity and selectivity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)acetic acid: Similar structure but with a different substitution pattern on the aromatic ring.
2-(2-Fluoro-4-hydroxymethyl-5-methoxyphenoxy)acetic acid: Contains a hydroxymethyl group instead of a fluorine atom.
Uniqueness
2-Fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group on the aromatic ring. This specific substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H8F2O3 |
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Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-fluoro-2-(2-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
XIUMSPIRJWMKFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)F)F |
Origin of Product |
United States |
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